Cas no 132164-90-0 (4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile)

4-アニリノ-2-(ジメチルアミノ)-6-オキソ-6H-1,3-オキサジン-5-カルボニトリルは、複雑な分子構造を持つ有機化合物です。この化合物は、1,3-オキサジン骨格を有し、アニリン基、ジメチルアミノ基、カルボニトリル基が特徴的に配置されています。その特異な構造から、医薬品中間体や機能性材料の合成において有用な前駆体としての可能性が期待されています。特に、電子求引性のカルボニトリル基と電子供与性のアミノ基を併せ持つため、分子内電荷移動特性を示す点が注目されます。また、結晶性が良好で取り扱い性に優れ、有機溶媒に対する溶解性も比較的高いという利点があります。

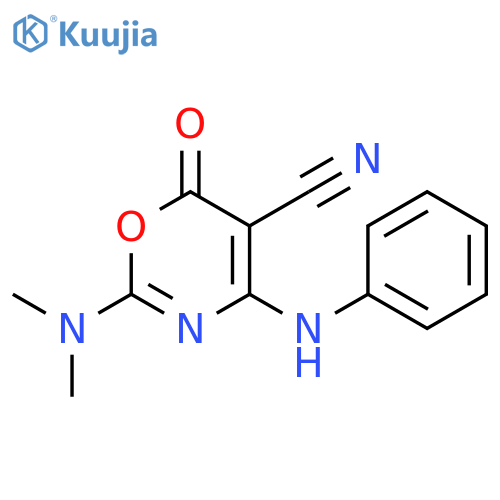

132164-90-0 structure

商品名:4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

CAS番号:132164-90-0

MF:C13H12N4O2

メガワット:256.25998210907

MDL:MFCD00171922

CID:4588360

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 4-ANILINO-2-(DIMETHYLAMINO)-6-OXO-6H-1,3-OXAZINE-5-CARBONITRILE

- 4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

-

- MDL: MFCD00171922

- インチ: 1S/C13H12N4O2/c1-17(2)13-16-11(10(8-14)12(18)19-13)15-9-6-4-3-5-7-9/h3-7,15H,1-2H3

- InChIKey: PPGOJEDKHJPXOR-UHFFFAOYSA-N

- ほほえんだ: O1C(=O)C(C#N)=C(NC2=CC=CC=C2)N=C1N(C)C

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB298880-1 g |

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, 90%; . |

132164-90-0 | 90% | 1g |

€1312.80 | 2023-04-26 | |

| TRC | A012689-2.5mg |

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile |

132164-90-0 | 2.5mg |

$ 155.00 | 2022-06-08 | ||

| TRC | A012689-0.5mg |

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile |

132164-90-0 | 0.5mg |

$ 50.00 | 2022-06-08 | ||

| abcr | AB298880-1g |

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, 90%; . |

132164-90-0 | 90% | 1g |

€1312.80 | 2025-02-27 | |

| A2B Chem LLC | AI72481-1mg |

2-(dimethylamino)-6-oxo-4-(phenylamino)-6H-1,3-oxazine-5-carbonitrile |

132164-90-0 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| abcr | AB298880-500mg |

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, 90%; . |

132164-90-0 | 90% | 500mg |

€678.60 | 2025-02-27 | |

| A2B Chem LLC | AI72481-10mg |

2-(dimethylamino)-6-oxo-4-(phenylamino)-6H-1,3-oxazine-5-carbonitrile |

132164-90-0 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| abcr | AB298880-500 mg |

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, 90%; . |

132164-90-0 | 90% | 500mg |

€678.60 | 2023-04-26 | |

| A2B Chem LLC | AI72481-5mg |

2-(dimethylamino)-6-oxo-4-(phenylamino)-6H-1,3-oxazine-5-carbonitrile |

132164-90-0 | >90% | 5mg |

$214.00 | 2024-04-20 | |

| Ambeed | A883799-1g |

2-(Dimethylamino)-6-oxo-4-(phenylamino)-6H-1,3-oxazine-5-carbonitrile |

132164-90-0 | 90% | 1g |

$611.0 | 2024-04-24 |

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

132164-90-0 (4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile) 関連製品

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:132164-90-0)4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

清らかである:99%

はかる:1g

価格 ($):550.0